molecular formula C20H23N5OS B12474404 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B12474404
M. Wt: 381.5 g/mol
InChI Key: PZKIUFMJJDHQLN-UHFFFAOYSA-N
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Description

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H23N5OS. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

    Introduction of the aminophenyl group: This step involves the reaction of the triazole intermediate with 4-aminobenzonitrile under suitable conditions.

    Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the acetamide linkage: This final step involves the reaction of the triazole derivative with 2,3-dimethylaniline and acetic anhydride under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the nitro group (if present).

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the aminophenyl group, leading to the formation of various derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and the aminophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C20H23N5OS/c1-4-25-19(15-8-10-16(21)11-9-15)23-24-20(25)27-12-18(26)22-17-7-5-6-13(2)14(17)3/h5-11H,4,12,21H2,1-3H3,(H,22,26)

InChI Key

PZKIUFMJJDHQLN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)N

Origin of Product

United States

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